molecular formula C29H44O9 B12809809 Sengosterone CAS No. 22799-11-7

Sengosterone

Cat. No.: B12809809
CAS No.: 22799-11-7
M. Wt: 536.7 g/mol
InChI Key: BVEKCPASWBGPLT-USDNQNGZSA-N
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Description

Sengosterone is a naturally occurring steroid compound that belongs to the class of phytoecdysteroids. It is primarily isolated from plants such as Ajuga remota and Cyathula capitata . Phytoecdysteroids are known for their role in plant defense mechanisms and have been studied for their potential benefits in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sengosterone can be synthesized through various chemical reactions, although detailed synthetic routes are not extensively documented. The compound is typically isolated from natural sources using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves the extraction from plants like Ajuga remota. The process includes harvesting the plant material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Sengosterone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Sengosterone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sengosterone involves its interaction with specific molecular targets and pathways. It is known to bind to ecdysteroid receptors, which are involved in regulating gene expression and protein synthesis. This interaction leads to various physiological effects, including growth promotion and stress resistance .

Comparison with Similar Compounds

Uniqueness: Sengosterone is unique due to its specific molecular structure and its presence in certain plant species.

Properties

CAS No.

22799-11-7

Molecular Formula

C29H44O9

Molecular Weight

536.7 g/mol

IUPAC Name

(3S,4S,5R)-5-hydroxy-4-[(3S)-3-hydroxy-3-[(2S,3R,5S,9R,10R,13R,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3-methyloxan-2-one

InChI

InChI=1S/C29H44O9/c1-15-16(21(32)14-38-24(15)34)5-9-27(4,35)22-7-10-28(36)18-11-23(33)29(37)13-20(31)19(30)12-26(29,3)17(18)6-8-25(22,28)2/h11,15-17,19-22,30-32,35-37H,5-10,12-14H2,1-4H3/t15-,16-,17-,19-,20+,21-,22-,25+,26+,27-,28?,29+/m0/s1

InChI Key

BVEKCPASWBGPLT-USDNQNGZSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](COC1=O)O)CC[C@@](C)([C@H]2CCC3([C@@]2(CC[C@H]4C3=CC(=O)[C@]5([C@@]4(C[C@@H]([C@@H](C5)O)O)C)O)C)O)O

Canonical SMILES

CC1C(C(COC1=O)O)CCC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5(C4(CC(C(C5)O)O)C)O)C)O)O

Origin of Product

United States

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